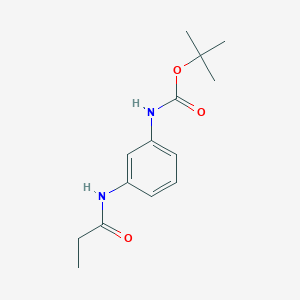![molecular formula C20H21ClN2O3 B268814 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268814.png)
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
CPP has been widely used in scientific research as a tool to study the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in various biological processes. 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes are involved in signal transduction pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. CPP has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes, which makes it a valuable tool for studying the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in disease pathogenesis.
Wirkmechanismus
CPP is a potent inhibitor of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to their translocation to the cell membrane and subsequent phosphorylation of downstream targets. CPP binds to the catalytic domain of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes and prevents their activation by DAG and calcium ions. This results in the inhibition of downstream signaling pathways and cellular processes that are regulated by 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CPP inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. CPP has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that CPP has anti-inflammatory effects and can reduce the severity of inflammation in animal models of inflammatory diseases. CPP has also been shown to have neuroprotective effects and can prevent neuronal degeneration in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages and limitations for lab experiments. One of the main advantages of CPP is its potency and specificity for 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes. This makes it a valuable tool for studying the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in various biological processes. However, one of the limitations of CPP is its potential toxicity at high concentrations. CPP has been shown to have cytotoxic effects on some cell types, which limits its use in certain experiments. Additionally, CPP has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
CPP has several potential future directions for scientific research. One area of interest is the development of CPP analogs with improved potency and selectivity for specific 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide isoforms. Another area of interest is the use of CPP in combination with other drugs or therapies to enhance their efficacy. Additionally, the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in disease pathogenesis is still not fully understood, and further research using CPP as a tool could provide valuable insights into the mechanisms underlying various diseases.
Synthesemethoden
CPP can be synthesized through a multistep process involving the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, CPP. The synthesis method has been optimized to produce high yields and purity of CPP.
Eigenschaften
Produktname |
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
Molekularformel |
C20H21ClN2O3 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(26-18-7-3-2-6-17(18)21)19(24)22-16-10-8-15(9-11-16)20(25)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
LJPQQLHHRFJTGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)